1H-pyrazolo[3,4-b]pyridine-3-carboxamide
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Overview
Description
1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a member of the pyrazolopyridines, a group of heterocyclic compounds. These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions often involve the formation of a pyrazolopyridine system .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can vary widely depending on the specific substituents present . More detailed information would require specific studies or data on the particular derivative of interest.Scientific Research Applications
Synthetic Methodologies : A study by Keating and Alam (2021) developed a novel approach to synthesize 1,3-disubstituted pyrazolo[3,4-b]pyridine-3-carboxamide derivatives using palladium-catalyzed aminocarbonylation. This method emphasized the functional group tolerance and provided high yields, highlighting its significance in the synthesis of drug molecules with this scaffold (Keating & Alam, 2021).
Reaction Mechanisms : Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazolo[3,4-b]pyridine derivatives. Their research contributed to a deeper understanding of the reaction mechanisms involved in the synthesis of these compounds (Yıldırım, Kandemirli, & Demir, 2005).
Biomedical Applications : Donaire-Arias et al. (2022) reviewed the synthesis methods and biomedical applications of over 300,000 1H-pyrazolo[3,4-b]pyridines. They analyzed the diversity of substituents and highlighted the compounds' roles in various biomedical contexts (Donaire-Arias et al., 2022).
Antibacterial Properties : Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial activity against Gram-negative and Gram-positive bacteria. Their findings revealed that certain derivatives, especially those with a carboxamide group, displayed moderate to good antibacterial activity (Panda, Karmakar, & Jena, 2011).
Antitubercular Agents : Tang et al. (2015) designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potential antitubercular agents. They showed promising in vitro potency against Mycobacterium tuberculosis strains, including multidrug-resistant strains, and significant bacterial burden reduction in a mouse model (Tang et al., 2015).
Cyclin-Dependent Kinase Inhibitors : Misra et al. (2003) discovered that 1H-pyrazolo[3,4-b]pyridine 3 (SQ-67563) is a potent inhibitor of CDK1/CDK2, acting as a cytotoxic agent in cells and having the potential to block cell cycle progression or induce apoptosis (Misra et al., 2003).
Safety and Hazards
Safety data for 1H-pyrazolo[3,4-b]pyridine-3-carboxamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
The future directions for research on 1H-pyrazolo[3,4-b]pyridine derivatives are likely to involve further exploration of their synthesis, properties, and potential biomedical applications . Given their structural similarity to adenine and guanine, they may have potential as therapeutic agents, but more research is needed to fully understand their mechanisms of action and potential uses .
Properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-4-2-1-3-9-7(4)11-10-5/h1-3H,(H2,8,12)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEHZPGBDDJXAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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